molecular formula C13H13Cl2N3O B279838 4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B279838
M. Wt: 298.16 g/mol
InChI Key: HYNPQFXPTKAQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes such as cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to induce cell death in cancer cells, inhibit bacterial growth, and suppress viral replication. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its potential biological activity. This compound has been shown to have activity against various targets, making it a potentially useful tool compound in chemical biology research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is in the development of new drugs based on this compound. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore the potential use of this compound as a tool compound in chemical biology research. Finally, studies are needed to explore the potential toxicity and safety of this compound in vivo.

Synthesis Methods

The synthesis of 4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chlorobenzylamine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential biological activity against cancer cells, bacteria, and viruses. It has also been studied for its potential use as a tool compound in chemical biology research.

Properties

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13Cl2N3O/c1-8-11(15)12(18(2)17-8)13(19)16-7-9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3,(H,16,19)

InChI Key

HYNPQFXPTKAQCU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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